molecular formula C8H9NO B13990122 N,N-Di(prop-2-yn-1-yl)acetamide CAS No. 26457-83-0

N,N-Di(prop-2-yn-1-yl)acetamide

Cat. No.: B13990122
CAS No.: 26457-83-0
M. Wt: 135.16 g/mol
InChI Key: GUXUBFDAQMBNHI-UHFFFAOYSA-N
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Description

N,N-Di(prop-2-yn-1-yl)acetamide is a chemical building block of interest in medicinal chemistry and drug discovery research. It belongs to a class of acetamide compounds that are frequently investigated for their potential biological activity. Acetamide derivatives are a significant area of study in pharmaceutical development . The structure of this compound, featuring two propargyl (prop-2-yn-1-yl) groups attached to a central acetamide nitrogen, makes it a versatile intermediate. The propargyl group is a key functional moiety that allows this molecule to be used in various synthetic transformations, including metal-catalyzed coupling reactions, to create more complex structures . Researchers are exploring similar N,N-disubstituted acetamides for their utility in developing novel therapeutic agents . For instance, certain pyrazolopyrimidine acetamide scaffolds have been identified as high-affinity ligands for the Translocator Protein (TSPO) . TSPO is an important biological target associated with neuroinflammation, and its overexpression is linked to central nervous system diseases such as Alzheimer's Disease, Parkinson's Disease, and multiple sclerosis . The structural motifs present in this compound make it a compound of interest for researchers working in these fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

26457-83-0

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

N,N-bis(prop-2-ynyl)acetamide

InChI

InChI=1S/C8H9NO/c1-4-6-9(7-5-2)8(3)10/h1-2H,6-7H2,3H3

InChI Key

GUXUBFDAQMBNHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC#C)CC#C

Origin of Product

United States

Preparation Methods

Direct N,N-Dipropargylation of Acetamide

The most straightforward approach to synthesizing this compound is the direct alkylation of acetamide with propargyl bromide under basic conditions.

  • Procedure : Acetamide is treated with propargyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide or dichloromethane). The reaction is typically conducted at low temperature initially (0 °C) to control reactivity, followed by stirring at ambient temperature for extended periods (up to 60 hours) to ensure complete alkylation.

  • Mechanism : The base deprotonates the amide nitrogen, forming a nucleophilic anion that attacks the electrophilic propargyl bromide, resulting in the formation of the N-propargylated intermediate. Repetition of this step affords the N,N-dipropargylated product.

  • Example : A representative synthesis involves the addition of potassium carbonate to a solution of acetamide and propargyl bromide in dichloromethane on ice, followed by stirring at room temperature for 60 hours. The reaction mixture is then filtered, concentrated, and purified by silica gel chromatography to yield this compound as a clear amber oil with yields around 30-35%.

N-Alkylation of Acetamide Derivatives via Sodium Hydride

An alternative method utilizes sodium hydride as a stronger base to promote the N-alkylation of acetamide or its derivatives.

  • Procedure : Sodium hydride is added to a stirred solution of acetamide in anhydrous dimethylformamide at 0 °C. After 15 minutes, propargyl bromide is added dropwise, and the reaction is continued for 1 hour at 0 °C or ambient temperature. The reaction is monitored by thin-layer chromatography (TLC) for completion.

  • Workup : Water is added to quench the reaction, followed by extraction with ethyl acetate. The crude product is purified by flash column chromatography using ethyl acetate/hexane mixtures as eluents.

  • Yields and Purity : This method typically affords the desired N,N-dipropargylated acetamide in moderate to good yields (up to 85%), with high purity confirmed by NMR and mass spectrometry.

Amidation of Propargylated Amines with Acetyl Chloride

Another synthetic route involves the acylation of N,N-dipropargylated amines with acetyl chloride to form the acetamide.

  • Procedure : N,N-Di(prop-2-yn-1-yl)amine is reacted with acetyl chloride in the presence of a base such as triethylamine at low temperature (0 °C). The mixture is stirred for several hours to allow formation of the amide bond.

  • Isolation : After completion, the reaction is quenched with water, and the product is extracted using dichloromethane. The organic layer is dried and concentrated, and the product is purified by recrystallization or chromatography.

  • Advantages : This method allows for selective formation of the acetamide from pre-formed dipropargylated amines and can offer better control over substitution patterns.

Comparative Data Table of Preparation Methods

Method Starting Materials Base/Catalyst Solvent Temperature Reaction Time Yield (%) Notes
Direct N,N-dipropargylation Acetamide + Propargyl bromide K2CO3 or NaH CH2Cl2, DMF 0 °C to RT Up to 60 hours 30-35 Straightforward but moderate yield
Sodium Hydride-mediated Alkylation Acetamide + Propargyl bromide NaH DMF 0 °C to RT 1 hour Up to 85 Higher yield, requires careful handling of NaH
Amidation of Dipropargylamine N,N-Di(prop-2-yn-1-yl)amine + Acetyl chloride Triethylamine CH2Cl2 0 °C to RT Several hours Moderate to High Allows selective acetamide formation

Detailed Research Findings

  • Spectroscopic Characterization : The synthesized this compound is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Key signals include the characteristic alkyne proton at around 2.2 ppm (triplet, J ~2.4 Hz) in ^1H NMR and the carbonyl stretch near 1680 cm^-1 in IR spectra.

  • Purification Techniques : Flash chromatography on silica gel using dichloromethane/methanol or ethyl acetate/hexane gradients is effective for purification. Recrystallization from suitable solvents can also be employed for obtaining analytically pure samples.

  • Reaction Optimization : The use of sodium hydride provides a cleaner and more efficient alkylation compared to potassium carbonate, reducing side reactions and increasing yield. Temperature control is critical to minimize decomposition of propargyl bromide and side products.

  • Safety and Handling : Propargyl bromide is a lachrymator and toxic; reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Sodium hydride is highly reactive with moisture and must be handled under inert atmosphere conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Di(prop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Di(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. Additionally, its ability to form covalent bonds with proteins and other biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Propargyl vs. Allyl/Isopropyl Groups :
    Propargyl groups (-C≡CH) introduce rigidity and sp-hybridized carbons, enhancing reactivity in cycloaddition reactions compared to allyl (-CH₂CH=CH₂) or isopropyl groups. Allyl substituents (e.g., in Dichlormid) offer less steric hindrance but lack the triple bond’s electronic activation .
  • Electron-Withdrawing Effects :
    Dichlormid’s chlorine atoms increase electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than the parent acetamide. In contrast, the pyridone ring in ’s compound delocalizes electron density, reducing acetamide’s electrophilicity .

Physicochemical Properties

  • Solubility :
    Hydrophobic substituents (e.g., isopropyl in N,N-Diisopropylacetamide) reduce water solubility, whereas polar groups (e.g., pyridone in ’s compound) improve it .
  • Thermal Stability : Propargyl groups may lower thermal stability due to alkyne reactivity, whereas adamantane-based analogs (e.g., ’s compound) exhibit higher rigidity and stability .

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